

Chemical and physical properties of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

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Compound of Interest

	<i>Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate</i>
Compound Name:	<i>Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate</i>
Cat. No.:	B131965

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Technical Guide: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its pyrimidine core, substituted with amino, methylthio, and ethyl carboxylate groups, makes it a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂ S	[1][2]
Molecular Weight	213.26 g/mol	[1][2]
CAS Number	776-53-4	[1][2]
Appearance	White solid	[3]
Boiling Point	370.3 °C at 760 mmHg	[4]
Melting Point	Data for the direct methylthio analog is not consistently available. The closely related ethylthio analog has a melting point of 99-108 °C.	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).[3] Specific quantitative data in other organic solvents is not readily available.	
Purity	Typically >98% (HPLC)	[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**.

¹H NMR Spectroscopy

- Solvent: DMSO-d₆
- Frequency: 400 MHz
- Chemical Shifts (δ) and Multiplicity:
 - 8.57 ppm (s, 1H)

- 8.03 ppm (br, 1H)
- 7.65 ppm (br, 1H)
- 4.27 ppm (q, $J = 7.5\text{Hz}$, 2H)
- 2.46 ppm (s, 3H)
- 1.29 ppm (t, $J = 7.2\text{Hz}$, 3H)[3]

¹³C NMR Spectroscopy

- Specific ¹³C NMR data for **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** is not readily available in the searched literature. However, spectral data for analogous compounds can be found in the supporting information of various chemical research articles.[6]

Mass Spectrometry

- Method: Electrospray Ionization (ESI)
- Result: $m/z = 213.9$ $[\text{M}+\text{H}]^+$ [3]

Infrared (IR) Spectroscopy

- Specific IR spectral data for **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** is not readily available in the searched literature. General characteristic peaks would include N-H stretching for the amino group, C=O stretching for the ester, and C-S stretching for the methylthio group.[6]

Experimental Protocols

Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

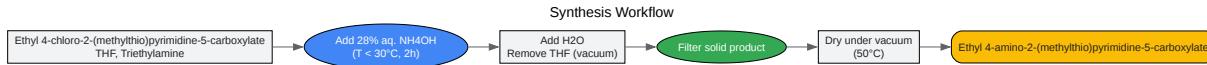
A common synthetic route to **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** involves the amination of a chlorinated pyrimidine precursor.[3]

Materials:

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Tetrahydrofuran (THF)
- Triethylamine (TEA)
- 28% aqueous ammonium hydroxide solution
- Water

Procedure:

- To a 2L three-neck flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol) sequentially.[3]
- While stirring, add 28% aqueous ammonium hydroxide solution (400 mL) in batches, ensuring the reaction temperature is maintained below 30°C.[3]
- Continue stirring the reaction mixture for 2 hours.[3]
- After the reaction is complete, add water (1000 mL).[3]
- Remove the THF by vacuum distillation.[3]
- Filter the reaction mixture to collect the solid product.[3]
- Dry the collected solid under vacuum at 50 °C to yield **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate** as a white solid (90 g, 99% yield).[3]



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Synthesis of **Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate**.

Role in Drug Discovery and Development

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of pyrimidopyrimidines, a class of compounds known to act as protein kinase inhibitors.[\[1\]](#)[\[3\]](#) Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The unique arrangement of functional groups on the pyrimidine ring allows for further chemical modifications to generate a diverse library of potential kinase inhibitors.

Role as a Building Block

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cyclization / Further Functionalization

Pyrimidopyrimidine Core Structure

Side Chain Modification

Active Kinase Inhibitors

Binds to

Protein Kinase
(e.g., in Cancer Cells)

Inhibition of Kinase Activity
&
Therapeutic Effect

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Pathway from Building Block to Therapeutic Action.

The amino group at the 4-position and the ester at the 5-position are particularly reactive sites for cyclization reactions to form the second pyrimidine ring of the pyrimidopyrimidine scaffold. The methylthio group at the 2-position can also be displaced or modified to introduce different functionalities, allowing for the fine-tuning of the molecule's binding affinity and selectivity for specific protein kinases. This strategic derivatization is a cornerstone of modern drug design, aiming to develop highly potent and selective inhibitors with minimal off-target effects.

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